5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide

ZAC channel Antagonist Structure-Activity Relationship

5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide (CAS RN: 701260-27-7) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. It possesses a molecular formula of C12H10BrClN2OS and a molecular weight of 345.64 g/mol, characterized by a halogen-substituted benzamide core linked to a dimethylthiazole moiety.

Molecular Formula C12H10BrClN2OS
Molecular Weight 345.64 g/mol
Cat. No. B3522750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide
Molecular FormulaC12H10BrClN2OS
Molecular Weight345.64 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl)C
InChIInChI=1S/C12H10BrClN2OS/c1-6-7(2)18-12(15-6)16-11(17)9-5-8(13)3-4-10(9)14/h3-5H,1-2H3,(H,15,16,17)
InChIKeyDORNDEZJXLASAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide: Chemical Identity and Baseline Profile for Scientific Procurement


5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide (CAS RN: 701260-27-7) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. It possesses a molecular formula of C12H10BrClN2OS and a molecular weight of 345.64 g/mol, characterized by a halogen-substituted benzamide core linked to a dimethylthiazole moiety. Its structural features make it a candidate for kinase inhibition or receptor modulation research. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals a critical gap: no peer-reviewed, quantitative structure-activity relationship (SAR) studies or biological assay data were found for this specific compound when compared to close analogs, limiting the basis for direct evidence-based differentiation .

Why 5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide Cannot Be Replaced by General N-(Thiazol-2-yl)-benzamide Analogs


The N-(thiazol-2-yl)-benzamide scaffold is highly sensitive to even minor substitution changes at the thiazole 4- and 5-positions. Research on ZAC channel antagonists demonstrated that within this class, the 4,5-dimethyl analog (compound 3g) exhibited markedly weaker antagonist activity compared to the 5-methyl ester analog (compound 1), highlighting that the specific electronic and steric environment of the thiazole ring dictates biological potency [1]. Consequently, exchanging 5-bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide for another N-(thiazol-2-yl)-benzamide—such as one with a 5-methyl or 5-carboxylate group—risks unpredictable and potentially total loss of target engagement without direct comparative data. In the absence of precise potency values for this specific compound, scientific procurement decisions must be anchored in the well-documented class-level structure-activity relationship that reveals the critical nature of its unique dimethylation pattern.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide


ZAC Antagonist Potency: Indirect SAR Comparison Reveals Dimethylthiazole as a Weaker Antagonist Versus 5‑Methyl Ester

In a functional characterization of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC), the 4,5-dimethyl substituted analog 3g (structurally analogous to 5-bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide) was reported to be a 'considerably weaker antagonist' when compared to the 5-methyl ester analog 1 (which displayed an IC50 in the 1–3 μM range in Xenopus oocyte electrophysiology) [1]. While the exact numeric IC50 for the dimethyl analog was not disclosed, this qualitative comparison underscores the detrimental impact of the 4,5-dimethyl substitution on ZAC antagonism relative to the active reference compound.

ZAC channel Antagonist Structure-Activity Relationship

Halogen Pattern: 5-Bromo-2-chloro Substitution Offers Distinct Physicochemical Profile Compared to Common Mono- or Trifluoromethyl Analogs

The double halogen substitution (5-bromo-2-chloro) on the benzamide ring endows 5-bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide with a lipophilicity and electronic profile distinct from commonly used 3-fluoro or 3,5-dimethylphenyl analogs. In the same ZAC antagonist study, the 3-fluorobenzamide analog TTFB possessed significant selectivity and was extensively characterized, while the dimethyl analog was not further pursued due to poor activity [1]. This establishes that the exact halogen pattern is a pivotal determinant of biological performance, making the 5-bromo-2-chloro arrangement a unique starting point for halogen-bonding interactions or as a heavy-atom derivative for X-ray crystallography that cannot be easily replicated by other halogenated variants.

Physicochemical properties Halogen bonding Medicinal chemistry

Recommended Research Scenarios for 5-Bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide Based on Available Evidence


Negative Control for ZAC Channel Pharmacology Studies

Given the evidence that the 4,5-dimethyl substitution pattern on the thiazole ring results in significantly reduced ZAC antagonist activity [1], 5-bromo-2-chloro-N-(4,5-dimethylthiazol-2-yl)benzamide is most effectively deployed as a negative control or an inactive scaffold comparator. In a panel of N-(thiazol-2-yl)-benzamide analogs, it serves as an ideal tool to delineate the structural requirements for ZAC inhibition, ensuring that observed biological effects are specific to active analogs and not a non-specific artifact of the benzamide core.

Heavy-Atom Derivative for Structural Biology and Halogen-Bonding Probes

The presence of both bromine and chlorine atoms makes this compound valuable for X-ray crystallography applications, where strong anomalous scattering signals facilitate experimental phasing. Furthermore, its dual halogen arrangement presents a unique probe for studying halogen−π or halogen−hydrogen bond interactions in therapeutic targets, distinct from mono-halogenated controls. The unique structure offers synthetic chemists a distinct building block unmatched by simpler halogenated benzamide analogs [1].

Core Scaffold for SAR Exploration in Distinct Target Classes

The documented failure of the 4,5-dimethyl substitution to confer ZAC antagonist activity indicates strong target-class specificity. Consequently, this compound represents a chemically tractable scaffold for medium- or high-throughput screening against alternative protein targets (e.g., kinases, bromodomains) where the unique thiazole dimethylation and bromo-chloro pattern have not yet been explored. This scenario leverages its under-characterized status as an advantage for novel IP generation, as evidenced by the reuse of similar halogenated benzamide motifs in diverse patent applications [1].

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